

The Role of Clesacostat in De Novo Lipogenesis: A Technical Guide

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Compound of Interest

Compound Name: Clesacostat

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Executive Summary

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is increasingly recognized as a pivotal process in the pathophysiology of metabolic diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH). Elevated hepatic DNL is a key contributor to the excessive accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of MASH. **Clesacostat** (PF-05221304), an investigational small molecule developed by Pfizer, represents a targeted therapeutic approach to mitigate hepatic steatosis by directly inhibiting the rate-limiting enzymes of DNL, Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2). This technical guide provides an in-depth overview of the mechanism of action of **clesacostat**, its impact on DNL, and the experimental methodologies used to evaluate its efficacy.

Introduction to De Novo Lipogenesis and its Pathological Role

De novo lipogenesis is a crucial metabolic pathway for the conversion of excess carbohydrates into fatty acids, which are subsequently esterified into triglycerides for storage or transport. While a normal physiological process, chronic upregulation of DNL, often driven by hyperinsulinemia and hyperglycemia, leads to an imbalance between hepatic fatty acid acquisition and disposal, resulting in hepatic steatosis. This lipid accumulation can trigger a

cascade of inflammatory responses and cellular stress, leading to the progression of MASH, fibrosis, and cirrhosis.[1][2]

The key regulatory step in DNL is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[1] Two isoforms of ACC exist: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the outer mitochondrial membrane, where its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation.[1][2] Dual inhibition of ACC1 and ACC2, therefore, offers a dual mechanism of action: reducing the synthesis of new fatty acids and promoting the oxidation of existing fatty acids.

Clesacostat: A Dual Inhibitor of Acetyl-CoA Carboxylase

Clesacostat is an orally bioavailable, liver-targeted small molecule that acts as a potent, reversible, and dual inhibitor of both ACC1 and ACC2.[3][4] Its liver-targeting properties are designed to maximize its therapeutic effect in the liver while minimizing potential systemic side effects.[3]

Mechanism of Action

Clesacostat inhibits the enzymatic activity of both ACC1 and ACC2, leading to a reduction in the intracellular concentration of malonyl-CoA.[3] This has two primary consequences:

- **Inhibition of De Novo Lipogenesis:** Reduced malonyl-CoA levels directly limit the substrate available for fatty acid synthase, thereby decreasing the rate of new fatty acid synthesis.[3]
- **Stimulation of Fatty Acid Oxidation:** The decrease in malonyl-CoA relieves the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria for β -oxidation.[3]

This dual action addresses the core metabolic imbalance in MASH by simultaneously turning off the production and turning on the breakdown of hepatic fatty acids.

Diagram 1: Mechanism of action of **clesacostat**.

Quantitative Data on the Efficacy of Clesacostat

Preclinical and clinical studies have demonstrated the potent effect of **clesacostat** on inhibiting DNL and reducing liver fat. The following tables summarize key quantitative data.

In Vitro and Preclinical Data

Parameter	Value	Species/System	Reference
ACC1 IC50	12.4 nM	Human	[5]
ACC2 IC50	8.7 nM	Human	[5]
DNL Inhibition IC50	61 nM	Primary Human Hepatocytes	[5]
Reduction in Hepatic Malonyl-CoA	Dose-dependent	Rat	[5]
Reduction in Hepatic DNL	Dose-dependent	Rat	[5]
Reduction in Hepatic Fibrosis	Significant	Rat model of NASH	[5]
Reduction in ALT and AST	Significant	Rat model of NASH	[5]
Reduction in Triglyceride Accumulation	Significant	Rat model of NASH	[5]

Clinical Trial Data (Phase 2a, NCT03248882)

Parameter	Clesacostat 50 mg	Placebo	Timepoint	Reference
Mean Relative Reduction in Liver Fat Content (MRI-PDFF)	64.8%	7.2%	16 weeks	[6]
Proportion of Patients with $\geq 30\%$ Relative Reduction in Liver Fat	90%	N/A	16 weeks	[6]
Change in Alanine Aminotransferase (ALT)	Dose and time responsive reductions	N/A	16 weeks	[6]

Combination Therapy with Ervogastat (DGAT2 Inhibitor)

Group	Treatment	Mean Reduction in Liver Fat	Timepoint	Reference
Group B	25 mg Ervogastat + 10 mg Clesacostat (BID)	54%	6 weeks	[7]
Group C	100 mg Ervogastat + 10 mg Clesacostat (BID)	58%	6 weeks	[7]
Group D	300 mg Ervogastat + 20 mg Clesacostat (QD)	60%	6 weeks	[7]
Group E	300 mg Ervogastat + 10 mg Clesacostat (BID)	48%	6 weeks	[7]
Placebo	Placebo	4%	6 weeks	[7]
Combination	Ervogastat 150 mg + Clesacostat 5 mg	69.6%	48 weeks	
Placebo	Placebo	6.3%	48 weeks	

Experimental Protocols

The evaluation of **clesacostat**'s effect on DNL involves a range of specialized in vitro and in vivo methodologies.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **clesacostat** against ACC1 and ACC2.

Principle: The enzymatic activity of ACC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the acid-stable product, malonyl-CoA.

General Protocol:

- Enzyme Source: Recombinant human ACC1 and ACC2 are used.
- Reaction Mixture: A typical reaction mixture contains purified ACC enzyme, acetyl-CoA, ATP, MgCl₂, and [¹⁴C]NaHCO₃ in a suitable buffer.
- Inhibitor Addition: **Clesacostat** is added at varying concentrations to determine a dose-response curve. A vehicle control (e.g., DMSO) is also included.
- Incubation: The reaction is initiated by the addition of enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl), which also serves to remove unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.
- Quantification: The amount of radiolabeled malonyl-CoA formed is quantified by scintillation counting.
- Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a suitable pharmacological model.

Measurement of De Novo Lipogenesis in vivo using Stable Isotope Tracing

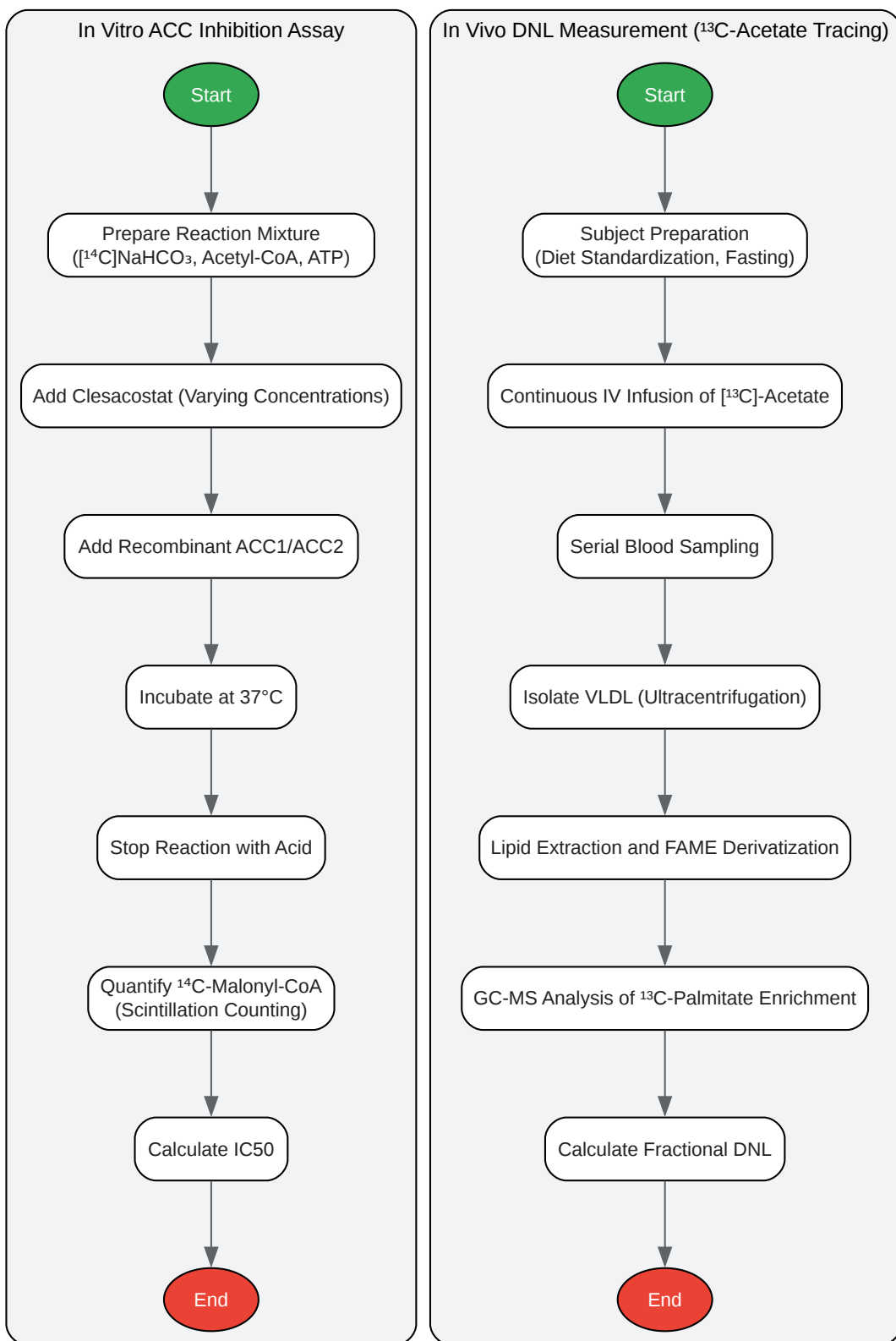
Objective: To quantify the rate of hepatic DNL in response to **clesacostat** treatment in preclinical models and human subjects.

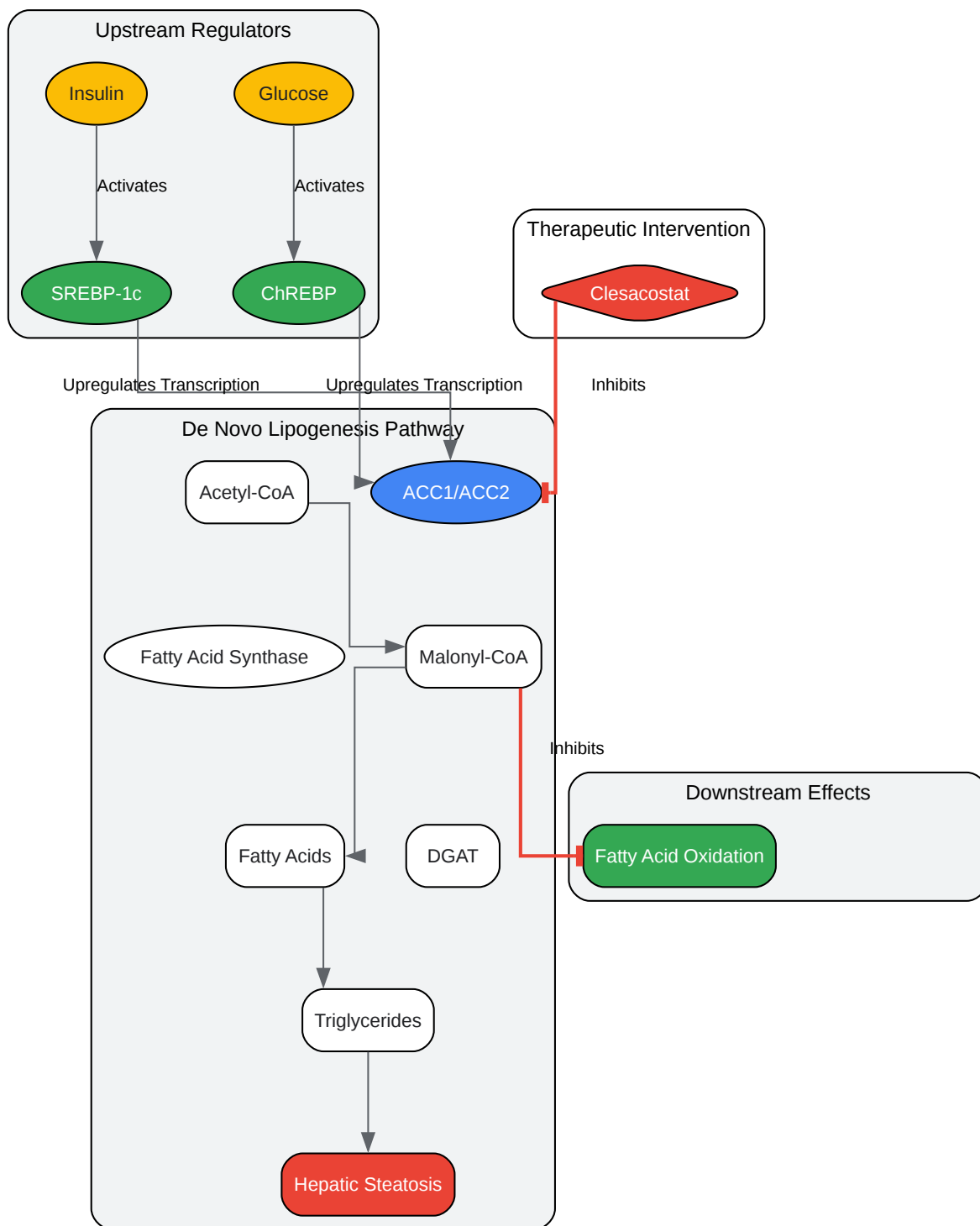
Principle: A stable isotope-labeled precursor, typically [¹³C]-acetate, is administered. The incorporation of the ¹³C label into newly synthesized fatty acids (primarily palmitate) in very-low-

density lipoprotein (VLDL)-triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).

General Protocol:

- **Subject Preparation:** Subjects typically undergo a period of dietary standardization and an overnight fast.
- **Tracer Administration:** A continuous intravenous infusion of [1-¹³C]acetate is administered over several hours.
- **Blood Sampling:** Blood samples are collected at baseline and at regular intervals during the infusion.
- **Lipoprotein Isolation:** VLDL is isolated from plasma by ultracentrifugation.
- **Lipid Extraction and Derivatization:** Triglycerides are extracted from the VLDL fraction and saponified to release fatty acids. The fatty acids are then converted to their fatty acid methyl esters (FAMES) for GC-MS analysis.
- **GC-MS Analysis:** The isotopic enrichment of palmitate is determined by measuring the relative abundance of the M+1 and M+2 isotopologues.
- **Calculation of Fractional DNL:** The fractional contribution of DNL to the VLDL-palmitate pool is calculated using the precursor-product relationship, taking into account the isotopic enrichment of the hepatic acetyl-CoA pool.





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